![molecular formula C21H20N2O3 B12992307 2-[1-(3,4-Dimethoxy-phenyl)-3-oxo-3-p-tolyl-propyl]-malononitrile](/img/structure/B12992307.png)
2-[1-(3,4-Dimethoxy-phenyl)-3-oxo-3-p-tolyl-propyl]-malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(3,4-Dimethoxyphenyl)-3-oxo-3-(p-tolyl)propyl)malononitrile is an organic compound characterized by the presence of a malononitrile group attached to a propyl chain, which is further substituted with a 3,4-dimethoxyphenyl and a p-tolyl group
Méthodes De Préparation
The synthesis of 2-(1-(3,4-Dimethoxyphenyl)-3-oxo-3-(p-tolyl)propyl)malononitrile typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the intermediate chalcone: This is achieved by the condensation of 3,4-dimethoxyacetophenone with p-tolualdehyde in the presence of a base such as sodium hydroxide.
Michael addition: The intermediate chalcone undergoes a Michael addition with malononitrile in the presence of a catalyst to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
2-(1-(3,4-Dimethoxyphenyl)-3-oxo-3-(p-tolyl)propyl)malononitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the malononitrile group, where nucleophiles such as amines or thiols can replace the nitrile groups, forming new derivatives.
Applications De Recherche Scientifique
2-(1-(3,4-Dimethoxyphenyl)-3-oxo-3-(p-tolyl)propyl)malononitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is investigated for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(1-(3,4-Dimethoxyphenyl)-3-oxo-3-(p-tolyl)propyl)malononitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(1-(3,4-Dimethoxyphenyl)-3-oxo-3-(p-tolyl)propyl)malononitrile include other malononitrile derivatives with different substituents on the phenyl and propyl groups These compounds may exhibit similar chemical reactivity but differ in their biological activities and applications
Propriétés
Formule moléculaire |
C21H20N2O3 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2-[1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-3-oxopropyl]propanedinitrile |
InChI |
InChI=1S/C21H20N2O3/c1-14-4-6-15(7-5-14)19(24)11-18(17(12-22)13-23)16-8-9-20(25-2)21(10-16)26-3/h4-10,17-18H,11H2,1-3H3 |
Clé InChI |
NXYJRFHKWDBBNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)CC(C2=CC(=C(C=C2)OC)OC)C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



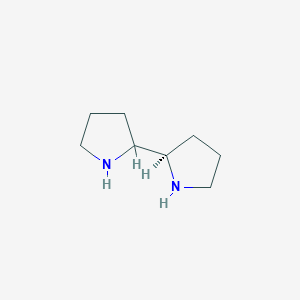
![2-Fluoro-3'-formyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12992242.png)

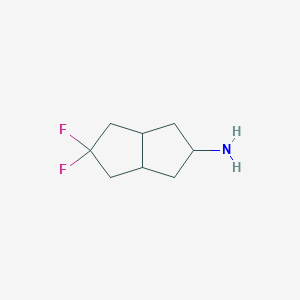
![ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate](/img/structure/B12992254.png)
![tert-Butyl (S)-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12992260.png)
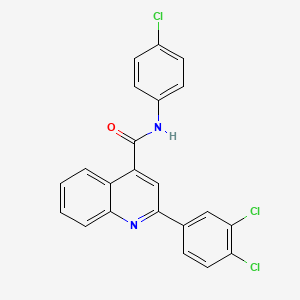
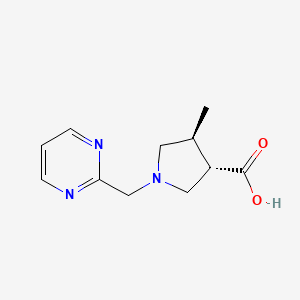
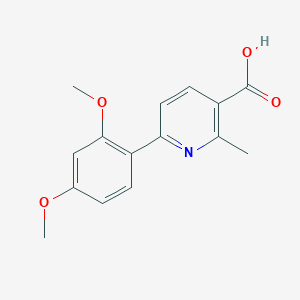
![Rel-(3aS,7aR)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12992281.png)
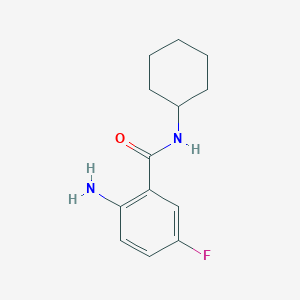

![tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12992325.png)
